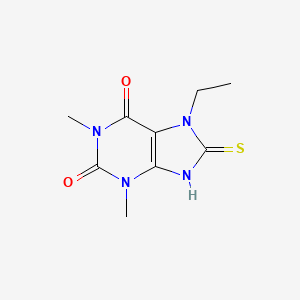

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Descripción general

Descripción

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C9H12N4O2S and a molecular weight of 240.28 g/mol This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with ethylating and mercapto agents under controlled conditions. One common method involves the alkylation of 8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the mercapto group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that purine derivatives, including 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, exhibit promising anticancer properties. These compounds can interfere with cellular processes involved in cancer progression. For instance, studies have shown that certain purine derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial growth by disrupting nucleic acid synthesis, which is crucial for bacterial replication and survival. This property makes it a candidate for developing new antibiotics .

3. Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It is hypothesized that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it can act as an inhibitor of xanthine oxidase, an enzyme linked to uric acid production. By inhibiting this enzyme, the compound may help manage conditions like gout and hyperuricemia .

2. Modulation of Nucleotide Metabolism

Due to its structural similarity to natural purines, this compound can influence nucleotide metabolism. This modulation is particularly relevant in cancer therapy where altered nucleotide synthesis is a hallmark of tumor cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparación Con Compuestos Similares

Similar Compounds

- 8-Mercapto-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione

- 8-Mercapto-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

- 7-(2-Ethoxyethyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific ethyl and mercapto substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as EMD 57033, is a purine derivative notable for its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, highlighting relevant studies, mechanisms, and potential applications.

- Molecular Formula : CHNOS

- Molecular Weight : 240.28 g/mol

- CAS Number : 335403-18-4

These properties are crucial for understanding the compound's interactions within biological systems.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study highlighted its effectiveness against various viruses through inhibition of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH), which is essential for guanine nucleotide synthesis necessary for viral replication. Specifically, it has shown promise against:

- Hepatitis C Virus (HCV)

- Herpes Simplex Virus (HSV)

- Cytomegalovirus (CMV)

The compound's IC values against these viruses suggest potent antiviral effects, making it a candidate for further development in antiviral therapies .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of IMPDH. This enzyme plays a critical role in the de novo synthesis pathway of purines. By inhibiting IMPDH, this compound effectively reduces the availability of guanine nucleotides, thereby hindering viral replication and proliferation .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Viral Inhibition : A study evaluated the efficacy of this compound against HCV in vitro. The results indicated a significant reduction in viral load with an IC of approximately 0.5 µM .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cell lines. Results showed that at concentrations up to 1000 µM, there were no detectable cytotoxic effects, indicating a favorable safety profile .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds in its class, a table summarizing key findings is presented below:

| Compound Name | Target Virus | IC (µM) | Cytotoxicity (µM) |

|---|---|---|---|

| 7-Ethyl-8-mercapto | HCV | 0.5 | >1000 |

| Ribavirin | HCV | 1.0 | >500 |

| Sofosbuvir | HCV | 0.1 | >2000 |

This table illustrates that 7-Ethyl-8-mercapto has comparable or superior antiviral efficacy with a favorable cytotoxicity profile.

Propiedades

IUPAC Name |

7-ethyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-4-13-5-6(10-8(13)16)11(2)9(15)12(3)7(5)14/h4H2,1-3H3,(H,10,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIKZZKYKIJBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356699 | |

| Record name | 7-Ethyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335403-18-4 | |

| Record name | 7-Ethyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.